2-(4-fluorophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(4-fluorophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxybenzyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, followed by the introduction of the fluorophenyl and methoxybenzyl groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-fluorophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl
- 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
Compared to similar compounds, 2-(4-fluorophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide stands out due to its unique combination of functional groups and the presence of the thiadiazole ring
Properties
Molecular Formula |
C18H16FN3O2S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H16FN3O2S/c1-24-15-5-3-2-4-13(15)11-17-21-22-18(25-17)20-16(23)10-12-6-8-14(19)9-7-12/h2-9H,10-11H2,1H3,(H,20,22,23) |
InChI Key |
LOOLFSIOCOQLID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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